5-(4-fluorophenyl)-2-(2-methylphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
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Description
5-(4-fluorophenyl)-2-(2-methylphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C24H19FN2O3 and its molecular weight is 402.4g/mol. The purity is usually 95%.
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Biological Activity
5-(4-fluorophenyl)-2-(2-methylphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis methods, biological evaluations, and mechanisms of action associated with this compound.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrrolo-Isoxazole Core : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Substitution Reactions : The introduction of fluorine and other substituents is performed using halogenation techniques.
- Coupling Reactions : Techniques such as Suzuki or Heck coupling are utilized to attach the aromatic groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In a comparative study, derivatives showed IC50 values ranging from 2.59 µM to 4.66 µM against Hela and MCF7 cells, indicating promising anticancer properties .
Compound | Cell Line | IC50 (µM) |
---|---|---|
5-(4-fluorophenyl)-... | Hela | 2.59 |
5-(4-fluorophenyl)-... | MCF7 | 4.66 |
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets within cancer cells:
- Cell Cycle Arrest : Compounds similar to this one have been shown to induce cell cycle arrest at various phases (e.g., S phase for Hela cells), leading to increased apoptosis rates compared to control groups .
- Apoptosis Induction : The compound promotes both early and late apoptosis in sensitive cell lines, suggesting a mechanism that may involve the activation of apoptotic pathways.
Case Studies
Several studies have investigated the biological activity of compounds related to this class:
- Study on Antitumor Activity : A derivative demonstrated an enhanced growth inhibition rate (GI) against K-562 leukemia cells with a GI of 54%, compared to lower activity in less substituted analogs .
- Molecular Docking Studies : Computational analyses indicated that the compound binds effectively to target proteins involved in cancer progression, supporting its potential as a lead candidate for drug development against various malignancies .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-(2-methylphenyl)-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3/c1-15-7-5-6-10-19(15)27-21(16-8-3-2-4-9-16)20-22(30-27)24(29)26(23(20)28)18-13-11-17(25)12-14-18/h2-14,20-22H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYINATMVWNAHFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.